Cas no 2171385-29-6 (3-cyclopentyl-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
2171385-29-6 structure
Product Name:3-cyclopentyl-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid
CAS-nummer:2171385-29-6
MF:C27H32N2O5
MW:464.553387641907
CID:6455521
PubChem ID:165580667
Update Time:2025-06-08
3-cyclopentyl-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 3-cyclopentyl-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid
- EN300-1575628
- 2171385-29-6
- 3-cyclopentyl-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
-
- Inchi: 1S/C27H32N2O5/c1-17(14-25(30)29-24(15-26(31)32)18-8-2-3-9-18)28-27(33)34-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,17-18,23-24H,2-3,8-9,14-16H2,1H3,(H,28,33)(H,29,30)(H,31,32)/t17-,24?/m0/s1
- InChI-sleutel: GRFJUXIKOVORCA-KEJDIYNNSA-N
- LACHT: OC(CC(C1CCCC1)NC(C[C@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
Berekende eigenschappen
- Exacte massa: 464.23112213g/mol
- Monoisotopische massa: 464.23112213g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 10
- Complexiteit: 700
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.1
- Topologisch pooloppervlak: 105Ų
3-cyclopentyl-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1575628-0.05g |
3-cyclopentyl-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171385-29-6 | 0.05g |
$2829.0 | 2023-06-04 | ||
| Enamine | EN300-1575628-0.1g |
3-cyclopentyl-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171385-29-6 | 0.1g |
$2963.0 | 2023-06-04 | ||
| Enamine | EN300-1575628-0.25g |
3-cyclopentyl-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171385-29-6 | 0.25g |
$3099.0 | 2023-06-04 | ||
| Enamine | EN300-1575628-0.5g |
3-cyclopentyl-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171385-29-6 | 0.5g |
$3233.0 | 2023-06-04 | ||
| Enamine | EN300-1575628-1.0g |
3-cyclopentyl-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171385-29-6 | 1g |
$3368.0 | 2023-06-04 | ||
| Enamine | EN300-1575628-2.5g |
3-cyclopentyl-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171385-29-6 | 2.5g |
$6602.0 | 2023-06-04 | ||
| Enamine | EN300-1575628-5.0g |
3-cyclopentyl-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171385-29-6 | 5g |
$9769.0 | 2023-06-04 | ||
| Enamine | EN300-1575628-10.0g |
3-cyclopentyl-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171385-29-6 | 10g |
$14487.0 | 2023-06-04 | ||
| Enamine | EN300-1575628-50mg |
3-cyclopentyl-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171385-29-6 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1575628-100mg |
3-cyclopentyl-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171385-29-6 | 100mg |
$2963.0 | 2023-09-24 |
3-cyclopentyl-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid Gerelateerde literatuur
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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